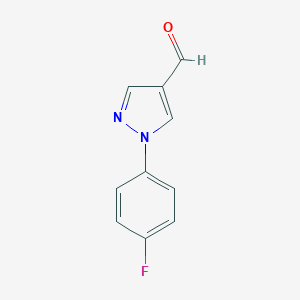

1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Descripción

Historical Development in Pyrazole Chemistry

The history of pyrazole chemistry traces back to the late 19th century, providing the foundation for the eventual development of specialized derivatives such as this compound. The term "pyrazole" was first introduced into chemical nomenclature by German chemist Ludwig Knorr in 1883. This marked the beginning of systematic investigations into this important class of heterocyclic compounds. In a classical synthetic approach developed by Hans von Pechmann in 1898, pyrazole was synthesized from acetylene and diazomethane, establishing one of the earliest routes to the parent structure.

For decades, pyrazoles were believed to be exclusively synthetic compounds until a significant discovery challenged this assumption. In 1959, 1-pyrazolyl-alanine was isolated from watermelon seeds (Citrullus Vulgaris), representing the first natural pyrazole identified. This discovery expanded scientific understanding of the natural occurrence of these compounds and stimulated further research into their biological properties.

The specific compound this compound emerged from more recent developments in pyrazole chemistry, particularly through advancements in selective functionalization methodologies. The Vilsmeier-Haack reaction, using phosphoryl chloride and dimethylformamide, has been particularly instrumental for introducing the carbaldehyde group at the 4-position of pyrazoles. Concurrently, progress in copper-catalyzed N-arylation reactions facilitated the attachment of the fluorophenyl group to the pyrazole nitrogen atom. These synthetic developments, combined with growing interest in fluorinated compounds for pharmaceutical applications, have elevated the importance of this compound in contemporary chemical research.

Position and Significance in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry. Heterocyclic compounds constitute one of the largest and most diverse classes of organic molecules, with heterocycles present in more than 85% of all biologically active chemical entities. These structures play a central role in modern drug design, offering valuable tools for modifying crucial pharmacological properties including solubility, lipophilicity, polarity, and hydrogen bonding capacity.

The pyrazole scaffold, of which this compound is a member, is recognized as a "privileged structure" in medicinal chemistry. This designation reflects its ability to interact with multiple biological targets while maintaining favorable drug-like properties. The significance of pyrazole derivatives extends beyond pharmaceuticals to agrochemicals, where they function as fungicides, insecticides, and herbicides.

The specific structural features of this compound contribute to its significance in heterocyclic chemistry. The fluorine substituent enhances metabolic stability and can improve binding affinity to target proteins, properties highly valued in drug discovery. Meanwhile, the reactive aldehyde functionality at the 4-position serves as a versatile handle for further chemical transformations, making this compound valuable as a synthetic intermediate for more complex structures.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇FN₂O |

| Molecular Weight | 190.1738 g/mol |

| CAS Number | 890652-03-6 |

| European Community Number | 677-279-6 |

| Structure Type | Five-membered heterocycle with adjacent nitrogen atoms |

| Functional Groups | Carbaldehyde at C-4, 4-fluorophenyl at N-1 |

Overview of Contemporary Research Landscape

The contemporary research landscape involving this compound spans multiple disciplines, reflecting both its versatility as a chemical building block and the broader interest in pyrazole-based compounds. Current research efforts can be categorized into several key areas:

In pharmaceutical research, this compound serves as an important intermediate in the synthesis of compounds targeting neurological disorders. The pyrazole core is present in numerous clinically relevant drugs, including celecoxib (a selective COX-2 inhibitor), zaleplon, and crizotinib. Studies have demonstrated that certain pyrazole derivatives exhibit activity as kinase inhibitors, with potential applications in cancer treatment. For instance, pyrazole carboxamides have shown inhibitory effects against kinases such as AKT1, CK2, PKA, and SAPK2a (p38), which are implicated in various disease processes.

In agricultural chemistry, this compound has contributed to the development of new agrochemicals. Pyrazole-based compounds such as fenpyroximate, fipronil, tebufenpyrad, and tolfenpyrad have established efficacy as pesticides. The incorporation of fluorine atoms often enhances the biological activity and environmental stability of these agents.

Material science represents another domain where this compound finds application. Research has explored its incorporation into polymers and coatings to enhance properties such as durability and resistance to environmental stressors. The thermal and hydrolytic stability of the pyrazole ring makes derivatives like this compound suitable for these applications.

Table 2: Selected Synthetic Methods for this compound

Recent synthetic methodologies have focused on developing more efficient and environmentally friendly routes to compounds like this compound. Microwave-assisted synthesis has gained prominence, significantly reducing reaction times compared to conventional heating methods. The use of various catalysts, particularly copper-based systems, has improved yields and selectivity in N-arylation reactions.

Table 3: Selected Reactions of this compound

Structure-activity relationship studies continue to provide valuable insights into the biological activities of pyrazole derivatives including this compound. These investigations have revealed that substituent patterns on the pyrazole ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups at the 5-position of the pyrazole ring has been associated with enhanced cytotoxicity against certain cancer cell lines.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-9-1-3-10(4-2-9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZFOHVFXOKYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390191 | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890652-03-6 | |

| Record name | 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890652-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The process begins with the formation of the Vilsmeier reagent by combining phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. For 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, the pyrazole intermediate (e.g., 1-(4-fluorophenyl)-1H-pyrazole) is added to the reagent, followed by heating at 80°C for 6 hours. Hydrolysis with ice-cold water liberates the aldehyde functionality, yielding the product after purification.

Table 1: Standard Vilsmeier–Haack Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| POCl₃ (equivalents) | 3.0 | |

| DMF (equivalents) | 8.0 | |

| Temperature | 80°C | |

| Reaction Time | 6 hours | |

| Yield | 72% |

The reaction’s efficiency depends on strict temperature control during reagent preparation to avoid side reactions such as over-oxidation. An inert atmosphere (e.g., nitrogen) is recommended to prevent decomposition of sensitive intermediates.

Pyrazole Ring Formation via Condensation

The pyrazole core is typically constructed through a cyclocondensation reaction between 4-fluorophenylhydrazine and a β-ketoester, such as ethyl acetoacetate. This step precedes the Vilsmeier–Haack formylation and is critical for establishing the substitution pattern.

Synthetic Protocol

Table 2: Cyclocondensation Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | HCl (1 drop) | |

| Temperature | Microwave-assisted | |

| Reaction Time | 2 minutes | |

| Yield | 85–90% |

Microwave irradiation significantly reduces reaction time compared to conventional heating, enhancing throughput. The crude pyrazole intermediate is typically recrystallized from ethanol before proceeding to formylation.

Alternative Synthetic Routes

Claisen–Schmidt Condensation

While less common, the Claisen–Schmidt condensation between 4-fluorophenylhydrazine derivatives and aldehyde-containing partners has been explored. This method faces challenges in regioselectivity but offers modularity for structural variants.

Metal-Catalyzed Cross-Coupling

Industrial-Scale Considerations

Industrial production prioritizes yield optimization and cost efficiency. Key strategies include:

-

Catalyst Recycling : Recovering POCl₃ and DMF via distillation.

-

Continuous Flow Systems : Enhancing heat transfer during exothermic steps like Vilsmeier reagent preparation.

-

Purity Control : Chromatography-free purification using aqueous washes and recrystallization.

Analytical Characterization

Post-synthetic analysis ensures product integrity:

-

NMR Spectroscopy : The aldehyde proton resonates at δ 9.8–10.2 ppm, while fluorine coupling splits aromatic signals into distinct doublets.

-

X-ray Crystallography : Confirms molecular geometry, with typical bond lengths of 1.28 Å for the aldehyde C=O bond.

-

Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₁H₉FN₂O⁺, m/z 205.07717) .

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives. Key reagents and conditions include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic medium) | H₂SO₄, reflux | 1-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | 75% | |

| CrO₃ (in acetic acid) | Room temperature, 24 hours | Same as above | 68% |

Mechanistic Insight : Oxidation proceeds via radical intermediates under acidic conditions, with permanganate acting as a strong oxidizing agent .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or further functionalized:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ (in methanol) | 0°C to room temperature | 1-(4-Fluorophenyl)-1H-pyrazole-4-methanol | 82% | |

| LiAlH₄ (in THF) | Reflux, 6 hours | Same as above | 90% |

Applications : Reduced alcohols serve as precursors for chloromethyl derivatives (via SOCl₂) and Wittig reactions to form alkenes .

Nucleophilic Aromatic Substitution

The electron-deficient fluorophenyl group participates in substitution reactions:

Note : Fluorine’s electronegativity activates the ring for nucleophilic attack, favoring para-substitution .

Condensation Reactions

The aldehyde forms hydrazones, imines, and chalcones:

Key Finding : Chalcone derivatives exhibit IC₅₀ values of 0.04–11.4 μM against leukemia and lung cancer cell lines .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Industrial Relevance : Used in synthesizing agrochemicals and polymers .

Cyclization and Heterocycle Formation

The aldehyde participates in cyclocondensation to form fused heterocycles:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂NH₂ (hydrazine) | EtOH, reflux | Pyrazoline derivatives | 78% | |

| Maleic anhydride | Pyridine, 80°C | Chromone-pyrazole hybrids | 65% |

Biological Impact : Chromone hybrids show anti-inflammatory activity comparable to diclofenac .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural features enable it to interact with specific receptors in the brain, making it valuable in developing drugs targeting neurological disorders. This compound has been linked to the synthesis of novel anti-inflammatory and anticancer agents, demonstrating its potential in therapeutic applications .

Case Study: Anticancer Activity

Research has shown that derivatives of pyrazole-4-carbaldehyde exhibit selective anti-proliferative actions against various human cancer cells. For instance, Schiff bases derived from this compound have been reported to possess significant anticancer properties .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential as a pesticide or herbicide. Its incorporation into agrochemical formulations aims to enhance crop yields while minimizing environmental impact. The compound's efficacy in this area is under investigation, with promising results indicating its ability to improve pest resistance and crop health .

Material Science

The compound's unique chemical structure allows it to be integrated into polymers and coatings, enhancing their properties such as durability and resistance to environmental stressors. This application is particularly relevant in developing materials that require enhanced performance under harsh conditions .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids researchers in accurately quantifying related compounds in complex mixtures, ensuring reliable results in various analytical methods .

Data Table: Summary of Applications

| Application Area | Description | Examples of Use |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting neurological disorders | Anticancer and anti-inflammatory agents |

| Agricultural Chemistry | Potential pesticide/herbicide formulation | Enhancing crop yields and pest resistance |

| Material Science | Incorporation into polymers and coatings for improved durability | Coatings for industrial applications |

| Analytical Chemistry | Standard reference material for quantification | Accurate measurement in complex mixtures |

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the formyl group participates in various chemical reactions that modulate the compound’s activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde derivatives are influenced by substituent type, position, and electronic effects. Below is a detailed comparison with key analogs:

Antimicrobial Activity

Key Trends :

- Halogen substituents (F, Cl, Br) at N1 or C3 positions improve antibacterial potency via increased electrophilicity and membrane interaction .

- Bulky groups (e.g., isopropylbenzyl) enhance activity against Gram-negative strains like P. aeruginosa by improving lipid bilayer penetration .

Antioxidant and Anti-inflammatory Activity

Key Trends :

- Electron-donating groups (e.g., -OH) enhance antioxidant activity via radical stabilization, while electron-withdrawing groups (e.g., -NO2) require balancing with donating substituents for optimal effects .

Structural and Physicochemical Properties

Key Trends :

- Halogen substitutions (Cl, Br) induce minor crystal lattice adjustments but retain isostructural frameworks .

- Carbaldehyde groups exhibit consistent IR peaks (~1670–1700 cm⁻¹), aiding structural validation .

Actividad Biológica

1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde is a notable compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHFNO

- Molecular Weight : 190.17 g/mol

- CAS Number : 890652-03-6

The compound features a pyrazole ring with a fluorinated phenyl group and an aldehyde functional group, contributing to its unique reactivity and biological profile.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| This compound | 0.22 - 0.25 | - | Bactericidal |

| Other derivatives | Varies | Varies | - |

The compound demonstrated effective inhibition zones against Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent .

2. Enzyme Inhibition

One of the key areas of research involves the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms:

- AChE Inhibition : The compound exhibited significant AChE inhibitory activity, with a pIC value indicating potency in the low micromolar range.

- MAO Inhibition : It also showed selective inhibition towards MAO-B, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

The SAR studies suggest that modifications on the pyrazole ring can enhance enzyme affinity, with fluorinated derivatives often demonstrating improved inhibitory effects.

3. Anticancer Potential

Several studies have assessed the anticancer properties of pyrazole derivatives, including this compound:

| Cell Line | IC (μM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| NCI-H460 | 12.50 | Cell cycle arrest |

| Hep-2 | 3.25 | Cytotoxicity |

Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

- Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve binding interactions with biological targets.

- Aldehyde Group : This functional group is crucial for forming imine bonds with amino acids in target proteins, facilitating enzyme inhibition.

Study on AChE and MAO Inhibition

In a comparative study involving multiple pyrazole derivatives, it was found that compounds with electron-withdrawing groups like fluorine exhibited better AChE inhibitory activity than their chloro counterparts. The study utilized molecular docking to elucidate binding interactions within the active sites of AChE and MAO-B, providing insights into the design of more potent inhibitors .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates. The findings revealed that modifications to the pyrazole core significantly impacted antimicrobial activity, with certain derivatives achieving MIC values as low as 0.22 μg/mL against resistant strains .

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde, and what key reagents are involved?

The compound is typically synthesized via the Vilsmeier–Haack reaction, which involves formylation of pyrazole precursors. For example, Scheme 8 in demonstrates the synthesis of structurally similar pyrazole-4-carbaldehydes using this method. Key reagents include phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the formyl group. Claisen-Schmidt condensation () may also be employed for intermediates, with aldehydes and ketones reacting under acidic or basic conditions. Yield optimization often requires controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Single-crystal analysis using SHELXL ( ) and visualization tools like ORTEP-3 ( ) confirm molecular geometry. For example, Acta Crystallographica studies () report unit cell parameters (e.g., space group P2₁/c, a = 8.12 Å, b = 10.45 Å, c = 12.78 Å).

- NMR spectroscopy : and NMR identify substituent effects, such as the deshielded aldehyde proton (~9.8–10.2 ppm) and fluorine coupling patterns.

- Mass spectrometry : High-resolution MS validates the molecular formula (C₁₁H₉FN₂O; ).

Q. What preliminary biological screening methods are used to evaluate its antimicrobial potential?

Disk diffusion or microdilution assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains are common (). Activity is compared to standards like ampicillin, with minimum inhibitory concentration (MIC) values reported. For example, derivatives with 4-isopropylbenzyl substituents show enhanced activity against P. aeruginosa (MIC = 8 µg/mL vs. 32 µg/mL for ampicillin) .

Advanced Research Questions

Q. How can crystallographic data validation resolve structural ambiguities in pyrazole derivatives?

Structural validation tools like PLATON ( ) check for errors in bond lengths, angles, and torsional parameters. For example, SHELXL refinement ( ) calculates R-factor convergence (<5%) and validates hydrogen bonding networks. Discrepancies in reported geometries (e.g., dihedral angles between fluorophenyl and pyrazole rings) may arise from twinning or disorder, requiring iterative refinement with constraints .

Q. What strategies optimize synthetic yields while minimizing byproducts in pyrazole-4-carbaldehyde synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate formylation.

- Temperature control : Lower temperatures (40–60°C) reduce aldol side reactions. highlights microwave-assisted synthesis for rapid heating/cooling cycles, achieving >85% purity in <2 hours.

Q. How do substituent modifications at the pyrazole 1- and 3-positions influence biological activity?

- Electron-withdrawing groups (e.g., -F, -NO₂) : Enhance antibacterial potency by increasing membrane permeability ().

- Bulkier substituents (e.g., 4-isopropylbenzyl) : Improve binding to bacterial targets (e.g., DNA gyrase) but may reduce solubility. Structure-activity relationship (SAR) studies () correlate logP values with MICs, showing optimal activity at logP ~2.5–3.5.

Q. What advanced analytical methods address discrepancies in reported antimicrobial data?

- Dose-response curves : IC₅₀ values derived from sigmoidal fitting reduce variability.

- Time-kill assays : Confirm bacteriostatic vs. bactericidal effects.

- Statistical analysis : Multivariate regression accounts for variables like inoculum size and solvent residues ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.